L-365260

Receptor Binding Selectivity Profiling CCK-A/CCK-B Differentiation

L-365260 is the definitive, non-substitutable tool compound for selective CCK-B/gastrin receptor antagonism. As the stereospecific (R)-enantiomer, it delivers nanomolar affinity (Ki=1.9 nM gastrin, 2.0 nM brain CCK-B) that cannot be recapitulated by its inactive (S)-enantiomer (L-365346) or the CCK-A-selective devazepide (MK-329). Unlike partial agonists in this class, L-365260 functions as a neutral antagonist, eliminating confounding experimental outcomes. With well-characterized species-specific oral ED50 values (mouse 0.03 mg/kg; rat 0.9 mg/kg; guinea pig 5.1 mg/kg) and limited brain penetration, it uniquely enables dissection of peripheral vs. central CCK-B pathways. Insist on authenticated, enantiomerically pure L-365260 to ensure your CCK-B receptor studies yield reproducible, interpretable results.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
CAS No. 118101-09-0
Cat. No. B1673720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-365260
CAS118101-09-0
SynonymsL 365,260
L 365260
L 365346
L-365260
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
InChIInChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1
InChIKeyKDFQABSFVYLGPM-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-365260 (CAS 118101-09-0): A CCK-B/Gastrin Receptor Antagonist for Receptor Subtype Differentiation


L-365260 is a non-peptide benzodiazepine derivative and a potent, orally active, and selective antagonist of the cholecystokinin type B (CCK-B) and gastrin receptors [1]. It exhibits nanomolar affinity for these targets, with Ki values of 1.9 nM for gastrin and 2.0 nM for brain CCK-B receptors in guinea pig [2]. As a stereospecific (R)-enantiomer, it is a critical tool compound for differentiating the physiological and pathological roles of CCK-A (CCK1) versus CCK-B (CCK2) receptor subtypes [3].

Why Generic Substitution Fails: The Quantified Risk of Using L-365260 Analogs in CCK-B-Focused Research


L-365260 cannot be substituted by its (S)-enantiomer, L-365346, or other benzodiazepine-based CCK antagonists like devazepide (MK-329). The stereochemistry of L-365260 is essential for its high selectivity; the (S)-enantiomer displays a reversed selectivity profile, favoring CCK-A receptors [1]. Furthermore, devazepide, while structurally related, is a potent CCK-A antagonist with negligible affinity for CCK-B [2]. In functional assays, L-365260 acts as a neutral antagonist, whereas several other 'antagonists' in this class exhibit partial agonism, leading to confounding experimental outcomes [3]. These quantitative differences in selectivity and intrinsic activity mean that substituting L-365260 with a generic CCK antagonist will not recapitulate its specific pharmacological profile and can lead to erroneous conclusions about CCK-B receptor function.

L-365260 Procurement Rationale: Quantified Differentiation from Closest Analogs


Receptor Selectivity Profile: L-365260 vs. Devazepide (MK-329)

L-365260 demonstrates high selectivity for CCK-B over CCK-A receptors, whereas devazepide (MK-329) shows the opposite selectivity profile. In rodent brain homogenate binding studies, L-365260 displays a pIC50 of 8.2 for CCK-B receptors, compared to a pIC50 of 6.3 for CCK-A receptors [1]. In contrast, devazepide exhibits a pIC50 of 6.9 for CCK-B and a pIC50 of 9.6 for CCK-A [1]. This inverse selectivity allows researchers to dissect the individual contributions of each receptor subtype.

Receptor Binding Selectivity Profiling CCK-A/CCK-B Differentiation

Stereospecific Binding and Enantiomer Differentiation

The biological activity of L-365260 is highly stereospecific. The active (R)-enantiomer, L-365260, is approximately 100-fold more potent than its (S)-enantiomer, L-365346, in displacing [3H]L-365,260 binding from guinea pig brain membranes [1]. This stereospecificity is a critical quality control parameter, as racemic mixtures or the wrong enantiomer will yield drastically different experimental results.

Stereochemistry Receptor Binding CCK-B Antagonism

In Vivo Functional Antagonism of Gastrin-Stimulated Acid Secretion

L-365260 demonstrates potent, orally active antagonism of gastrin-stimulated gastric acid secretion across species. The ED50 for this effect varies by species, with the highest potency observed in mice [1]. This species-specific potency is a key consideration for in vivo study design, especially when comparing results across different animal models.

In Vivo Pharmacology Gastric Acid Secretion CCK-B Antagonism

Pharmacokinetic Profile and CNS Penetration

While L-365260 is orally active and achieves reasonable plasma exposure, its brain penetration is limited compared to other benzodiazepines. In humans, a single 50 mg oral dose results in a Cmax of 503 ng/mL and a half-life of 8-12 hours [1]. However, its brain extraction ratio is only 6%, compared to 70% for diazepam, limiting its utility for central nervous system (CNS) studies [2].

Pharmacokinetics CNS Penetration Oral Bioavailability

Functional Selectivity: Neutral Antagonism vs. Partial Agonism

In functional assays at the human CCK2 receptor, L-365260 acts as a neutral antagonist, while other compounds from the same chemical series, such as L-364,718, can exhibit partial agonist activity [1]. This difference in intrinsic efficacy is crucial for experiments where complete blockade of receptor signaling is required, as partial agonists will confound results by producing a submaximal response.

Functional Assay Partial Agonism CCK2 Receptor

Optimal Application Scenarios for L-365260 in Scientific and Preclinical Research


Pharmacological Differentiation of CCK-A vs. CCK-B Receptor-Mediated Effects

Use L-365260 in parallel with a selective CCK-A antagonist (e.g., devazepide) to dissect the distinct contributions of CCK-A and CCK-B receptors to a physiological or pathological process. The opposite and well-quantified selectivity profiles of these two tool compounds (Section 3, Evidence Item 1) provide a definitive way to attribute an observed effect to one receptor subtype over the other. [1]

In Vivo Studies of Gastrin-Mediated Gastric Acid Secretion

Employ L-365260 as a standard, orally active reference antagonist for blocking gastrin-stimulated gastric acid secretion in rodent models. Researchers can select appropriate doses based on the species-specific ED50 values provided (Section 3, Evidence Item 3) to ensure effective target engagement in the stomach. [2]

Peripheral CCK-B Receptor Antagonism in Pain and Anxiety Models

Leverage the pharmacokinetic profile of L-365260 (Section 3, Evidence Item 4) to investigate the role of peripheral CCK-B receptors in conditions like visceral pain or stress-related behaviors. Its limited brain penetration makes it a valuable tool for isolating peripheral from central mechanisms when administered systemically. [3]

Quality Control for CCK-B Antagonist Research

Utilize the stereospecific binding data (Section 3, Evidence Item 2) as a benchmark for assessing compound integrity and enantiomeric purity. This ensures that only the biologically active (R)-enantiomer is used in experiments, preventing the confounding effects of the inactive (S)-enantiomer or racemic mixtures. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-365260

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.